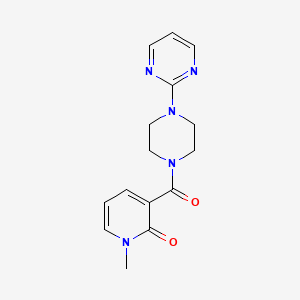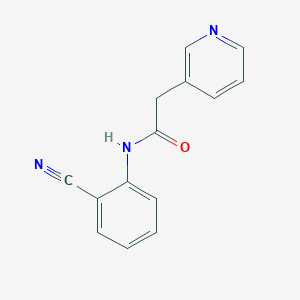
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide, also known as BZML, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a small molecule that belongs to the family of sulfonamides and has a molecular weight of 384.44 g/mol.
Mécanisme D'action
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the acidification of the tumor microenvironment, leading to the survival and growth of cancer cells. This compound inhibits the activity of CA IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. This compound has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been shown to inhibit the growth of various cancer cells, making it a promising therapeutic agent in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is its potential therapeutic properties in cancer treatment. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mechanism of action fully.
Orientations Futures
There are several future directions for the scientific research of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. One of the significant future directions is the investigation of the mechanism of action of this compound. Further research is needed to understand the molecular targets of this compound and its mechanism of action fully. Another future direction is the optimization of the synthesis method of this compound to make it more efficient and cost-effective. Furthermore, the potential therapeutic properties of this compound in the treatment of inflammatory diseases need to be investigated further. Finally, the in vivo efficacy and toxicity of this compound need to be studied in preclinical and clinical trials to determine its potential as a therapeutic agent in cancer treatment.
Conclusion:
This compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its potential as a therapeutic agent in cancer treatment, anti-inflammatory, and anti-oxidant properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action of this compound fully and determine its potential as a therapeutic agent in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves a multistep reaction that starts with the condensation of 2-aminobenzoxazole with indole-5-carboxaldehyde to form an intermediate product. The intermediate product is then treated with sulfonamide and oxidizing agents to obtain the final product, this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, leading to the death of cancer cells. This compound has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15-8-10-7-11(5-6-12(10)18-15)24(21,22)17-9-16-19-13-3-1-2-4-14(13)23-16/h1-7,17H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVKTXTOJAODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4O3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)

![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)
